molecular formula C19H12N4O5 B14546717 7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine CAS No. 61773-34-0

7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine

Cat. No.: B14546717
CAS No.: 61773-34-0
M. Wt: 376.3 g/mol
InChI Key: HOSSRECJKTVBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine is a complex organic compound belonging to the benzoxadiazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine typically involves the nitration of benzoxadiazine derivatives. One common method is the electrophilic nitration of benzoxadiazoles, which can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum efficiency and safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s ability to undergo redox reactions makes it a valuable tool for studying oxidative stress and related cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazoles: Similar in structure but with different functional groups, leading to varied chemical properties and applications.

    Benzimidazoles: Another class of heterocyclic compounds with distinct biological activities.

    Benzothiazoles: Known for their applications in medicinal chemistry and material science.

Uniqueness

7-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine stands out due to its unique combination of nitro groups and benzoxadiazine ring, which confer specific reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties and the ability to participate in diverse chemical reactions.

Properties

CAS No.

61773-34-0

Molecular Formula

C19H12N4O5

Molecular Weight

376.3 g/mol

IUPAC Name

7-nitro-3-(4-nitrophenyl)-4-phenyl-1,2,4-benzoxadiazine

InChI

InChI=1S/C19H12N4O5/c24-22(25)15-8-6-13(7-9-15)19-20-28-18-12-16(23(26)27)10-11-17(18)21(19)14-4-2-1-3-5-14/h1-12H

InChI Key

HOSSRECJKTVBNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])ON=C2C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.